molecular formula C14H16N4O2S B5813510 1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine

1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B5813510
M. Wt: 304.37 g/mol
InChI Key: KMCSXMOMUPBJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a nitrothiophene moiety attached to a piperazine ring, which is further substituted with a pyridine ring

Properties

IUPAC Name

1-[(5-nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-18(20)14-5-4-12(21-14)11-16-7-9-17(10-8-16)13-3-1-2-6-15-13/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCSXMOMUPBJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common method involves the initial formation of the nitrothiophene intermediate, followed by its reaction with a piperazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Reduction: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)

    Substitution: Alkyl halides, base (e.g., sodium hydroxide, NaOH)

Major Products Formed:

Scientific Research Applications

1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrothiophene moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the piperazine ring can interact with neurotransmitter receptors, influencing their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine is unique due to its combination of a nitrothiophene moiety and a pyridine-substituted piperazine ring. This structural arrangement imparts distinct electronic and pharmacological properties, making it a valuable compound for various scientific applications .

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